N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, commonly referred to as OU749, is a small molecule identified through high-throughput screening for its ability to inhibit the enzyme γ-glutamyl transpeptidase (GGT). [] GGT plays a crucial role in glutathione metabolism, a process vital for maintaining cellular redox balance and protecting against oxidative stress. [, ] Elevated GGT activity is associated with various pathological conditions, including cancer, making it a potential therapeutic target. [, , ]
OU749 stands out from previously investigated GGT inhibitors, which were primarily glutamine analogs, due to its unique structure and mechanism of action. [] This distinction makes it a valuable tool in scientific research for studying GGT and its role in various biological processes, as well as exploring its potential as a therapeutic target.
The synthesis of OU749 involves several steps, primarily utilizing phenyl acetic acid and thiosemicarbazide as starting materials. A general procedure for synthesizing OU749 includes:
This method highlights the technical precision required in organic synthesis, including temperature control and careful handling of reactive chemicals.
The molecular structure of OU749 has been elucidated using various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and crystallographic studies. The compound's molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol.
Key structural features include:
OU749 participates in various chemical reactions primarily related to its interaction with gamma-glutamyl transpeptidase. The compound acts by binding to the enzyme-substrate complex rather than the free enzyme, which characterizes its uncompetitive inhibition mechanism.
The mechanism by which OU749 exerts its effects involves several biochemical processes:
OU749 exhibits distinct physical and chemical properties that are critical for its function as an inhibitor:
OU749 has significant scientific applications, particularly in cancer research:
GGT catalyzes two distinct reactions: hydrolysis (cleavage of γ-glutamyl bonds in glutathione/GSH using water) and transpeptidation (transfer of γ-glutamyl groups to acceptor dipeptides). OU749 uniquely modulates both pathways but with divergent kinetic effects. It inhibits transpeptidation (Kii = 67.6 µM against L-γ-glutamyl-p-nitroanilide/L-GpNA) and hydrolysis (Kii = 73.2 µM against D-γ-glutamyl-p-nitroanilide/D-GpNA) with comparable potency under physiological pH conditions [3] [5]. Strikingly, structural analogs of OU749 (e.g., Compound 11 with para-NO2 substitution) activate hydrolysis (5.7-fold Vmax increase) while inhibiting transpeptidation, revealing reaction-specific active site malleability [3].
Table 1: Inhibition Constants (Kii) of OU749 and Analogs for GGT Reactions
Compound | Substitution | Hydrolysis (D-GpNA) Kii (µM) | Transpeptidation (L-GpNA) Kii (µM) | Transpeptidation (GlyGly) Kis (µM) |
---|---|---|---|---|
OU749 | None | 73.2 ± 8.9 | 67.6 ± 6.3 | 54.1 ± 3.9 |
2 | X = CH3 | 73.3 ± 4.0 | 22.7 ± 0.5 | 10.0 ± 0.4 |
4 | X,V = Cl | 75.6 ± 7.2 | 15.7 ± 0.7 | 3.7 ± 1.0 |
11 | X = NO2 | Activator* | 92.8 ± 4.3 | 95.7 ± 7.6 |
*Compound 11 increases hydrolysis Vmax by 5.7-fold [3].
OU749 is an uncompetitive inhibitor that binds exclusively to the transient γ-glutamyl-enzyme intermediate (F-form), generated after GGT cleaves the γ-glutamyl bond of its substrate (e.g., GSH or GpNA). This F-form features a covalent acyl bond between the γ-glutamyl moiety and the catalytic Thr-381 residue. OU749 stabilizes this intermediate, preventing its resolution via hydrolysis or transpeptidation [1] [4] [5]. Binding studies confirm OU749 does not interact with the free enzyme (E-form), highlighting its dependence on substrate-induced conformational changes [1].
In the hydrolysis reaction, water attacks the F-form to release glutamate. OU749 binds the F-form with an intrinsic Ki of 17.6 µM, sterically hindering water access to the acyl-enzyme intermediate. This inhibition is uncompetitive relative to the donor substrate (e.g., D-GpNA), as OU749 affinity increases when the substrate is bound [1] [3] [5]. Notably, inhibition of physiological GSH hydrolysis by OU749 is less potent than inhibition of synthetic D-GpNA hydrolysis, suggesting substrate-specific active site dynamics [5].
During transpeptidation, acceptor dipeptides (e.g., glycylglycine/GlyGly) bind the F-form and accept the γ-glutamyl group. OU749 acts as a competitive inhibitor against GlyGly (Kis = 54.1 µM), indicating shared or overlapping binding sites within the acceptor pocket of the F-form. This dual mechanism—uncompetitive towards donors, competitive towards acceptors—is a hallmark of OU749’s action [1] [3] [4]. Modifications to OU749’s distal benzene ring (e.g., dichloro-substitution in Compound 4) enhance GlyGly competition (Kis = 3.7 µM), refining acceptor-site targeting [3].
GGT exhibits significant pH-sensitive conformational shifts that alter catalytic efficiency and inhibitor binding. Standard assays (pH ≥8.0) favor transpeptidation by deprotonating acceptor amine groups. At physiological pH (7.0–7.4), hydrolysis predominates, and OU749’s inhibitory efficacy changes due to protonation states of active site residues (e.g., Arg-107, Asp-423) involved in substrate orientation [3] [5]. Hippurate, an endogenous acceptor, further induces pH-dependent allosteric changes at physiological concentrations, complicating inhibition kinetics [3].
High-resolution X-ray structures of human GGT1 (hGGT1) reveal OU749’s binding induces steric occlusion within the acceptor site. Key observations include:
Table 2: Structural Changes in hGGT1 Active Site with OU749 Binding
Active Site Region | Apo-Enzyme State | OU749-Bound State | Functional Consequence | |
---|---|---|---|---|
Catalytic Thr-381 side chain | Flexible rotamers | Fixed orientation | Disrupted nucleophile positioning | |
Oxyanion hole (main chain) | Substrate-adaptive | Collapsed | Impaired transition-state stabilization | |
Lid loop (residues 433–446) | Highly flexible | Rigidified | Acceptor substrate exclusion | |
Glutamate exit tunnel | Open | Occupied by sulfonamide group | Product release inhibition | [2] [10] |
OU749’s species specificity (7–10-fold higher potency for human vs. rodent GGT) arises from amino acid variations (e.g., Phe-422 in humans vs. Tyr-422 in mice) within the acceptor pocket, altering steric compatibility [1] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7